molecular formula C5H11NO3S B1322459 1-(Methoxymethyl)cyclopropane-1-sulfonamide CAS No. 681808-28-6

1-(Methoxymethyl)cyclopropane-1-sulfonamide

Cat. No. B1322459
M. Wt: 165.21 g/mol
InChI Key: FXINDYXFGNANSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)cyclopropane-1-sulfonamide, also known as MMCPS, is an organosulfonamide compound with a wide range of applications in scientific research and industrial processes. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. MMCPS has been studied extensively due to its unique properties and potential applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Diels-Alder Reactions

1-(Methoxymethyl)cyclopropane-1-sulfonamide and similar compounds have potential applications in Diels-Alder reactions. A study by Suárez et al. (1995) suggests that compounds like 1-methoxy-1,3-cyclohexadiene, when reacting with sulfur dioxide, can form a sultine via a Diels-Alder reaction, indicating potential usage of related compounds in synthetic organic chemistry (Suárez et al., 1995).

Synthesis of Sultams

In a study by Rassadin et al. (2008), (methoxycarbonylmethane)sulfonanilides, which are structurally similar to 1-(Methoxymethyl)cyclopropane-1-sulfonamide, were alkylated to form sultams. This highlights the compound's relevance in the synthesis of sultams, a class of organic compounds with potential pharmaceutical applications (Rassadin et al., 2008).

Stereoselective Synthesis

Zhu et al. (2014) demonstrated that compounds like 1,1-cyclopropanes can be used in AlCl3-promoted formal [2 + 3]-cycloaddition with N-benzylic sulfonamides to construct stereoselective indane derivatives. This research suggests the utility of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in stereoselective synthesis processes (Zhu et al., 2014).

Cyclopropane Derivatives

Research by Leusen et al. (2010) highlights the formation of sulfonyl substituted cyclopropanes, indicating the potential of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in generating cyclopropane derivatives, which are significant in various chemical syntheses (Leusen et al., 2010).

Pummerer Rearrangement

Bhupathy and Cohen (1987) discussed the Pummerer rearrangements of cyclopropyl(methoxy)phenylsulfonium salts, which could be relevant to the study of 1-(Methoxymethyl)cyclopropane-1-sulfonamide. This rearrangement could be a key reaction in synthesizing various organic compounds (Bhupathy & Cohen, 1987).

properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXINDYXFGNANSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)cyclopropane-1-sulfonamide

Synthesis routes and methods I

Procedure details

A solution of 1-methoxymethylcyclopropylsulfonylamine tert-butylcarbamate (1.14 g, 4.30 mmol) was dissolved in a solution of 50% TFA/dichloromethane (30 mL) and was stirred at room temperature for 16 hours. The solvent was removed in vacuo and the residue chromatographed over 80 g of SiO2 (eluting with 0% to 60% ethyl acetate/hexanes to 1-methoxymethylcyclopropylsulfonamide as a white solid (0.55 g, 77% overall over two steps): 1H NMR (CDCl3) δ 0.95 (m, 2H), 1.44 (m, 2H), 3.36 (s, 3H), 3.65 (s, 2H), 4.85 (s, 2H); 13C NMR (CDCl3) δ 11.17, 40.87, 59.23, 74.80; LRMS m/z 183 (M++NH4).
Name
1-methoxymethylcyclopropylsulfonylamine tert-butylcarbamate
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Step 15IIe) A solution of 1-methoxy-methylcyclopropylsulfonylamine tert-butylcarbamate (1.14 g, 4.30 mmol) was dissolved in a solution of 50% TFA/CH2Cl2 (30 mL) and was stirred stirred at rt for 16 h. The solvent was removed in vacuo and the residue chromatographed over 80 g of SiO2 (eluting with 0% to 60% EtOAC/Hexanes to afford Example 15, 1-methoxymethylcyclopropylsulfonamide, as a white solid (0.55 g, 77% overall over two steps): 1H NMR (CDCl3) δ 0.95 (m, 2H), 1.44 (m, 2H), 3.36 (s, 3H), 3.65 (s, 2H), 4.85 (s, 2H); 13C NMR (CDCl3) δ 11.17, 40.87, 59.23, 74.80; LRMS m/z 183 (M++NH4).
Name
1-methoxy-methylcyclopropylsulfonylamine tert-butylcarbamate
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.